N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide is a complex organic compound featuring an indole moiety, a piperidine ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine intermediates are coupled using reagents like carbodiimides to form the desired amide bond.
Methoxybenzamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand molecular recognition processes.
Medicine
This compound has potential therapeutic applications due to its structural similarity to known pharmacophores. It is investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety often plays a crucial role in binding to these targets, while the piperidine and methoxybenzamide groups modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide: Similar structure but with a different position of the indole carbonyl group.
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-3-7-17(20)21(26)23-16-10-12-25(13-11-16)22(27)19-14-15-6-2-4-8-18(15)24-19/h2-9,14,16,24H,10-13H2,1H3,(H,23,26) |
InChI Key |
AZRIAGJZFLSJQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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